molecular formula C19H15N5O3 B3561966 methyl 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 510761-44-1

methyl 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B3561966
CAS No.: 510761-44-1
M. Wt: 361.4 g/mol
InChI Key: MCVRPCMOTQNFQJ-UHFFFAOYSA-N
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Description

Methyl 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic compound characterized by a tricyclic framework containing fused pyridine, pyrimidine, and azepine rings. The structure features a methyl ester group at position 5, an imino-oxo moiety at positions 6 and 2, and a pyridin-3-ylmethyl substituent at position 5. Its synthesis likely involves multi-step cyclization and functionalization reactions, as seen in analogous tricyclic systems .

Properties

IUPAC Name

methyl 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-27-19(26)13-9-14-17(22-15-6-2-3-8-23(15)18(14)25)24(16(13)20)11-12-5-4-7-21-10-12/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVRPCMOTQNFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510761-44-1
Record name METHYL 2-IMINO-5-OXO-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins involved in cellular processes .

Comparison with Similar Compounds

Ethyl 6-(3-Chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

This analogue (CAS: 534565-93-0) replaces the pyridin-3-ylmethyl group with a 3-chlorobenzoyl moiety and uses an ethyl ester instead of a methyl ester. The substitution at position 7 significantly alters electronic properties, enhancing lipophilicity (clogP: 2.8 vs.

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate

Its imidazopyridine scaffold demonstrates how modifications to the central ring system can influence solubility and bioactivity .

Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]pyrimidine-6-Carboxylate

This thiazolo-pyrimidine derivative (m.p. 172.4°C) highlights the impact of heteroatom substitution (sulfur vs. nitrogen) on ring puckering and intermolecular interactions, as analyzed via X-ray crystallography .

Physicochemical and Functional Comparisons

Compound Molecular Weight Key Substituents Notable Features
Target Compound ~430.4 g/mol Pyridin-3-ylmethyl, methyl ester High nitrogen content; potential for π-π stacking with aromatic biological targets.
Ethyl 6-(3-Chlorobenzoyl)imino-7-methyl variant ~484.9 g/mol 3-Chlorobenzoyl, ethyl ester Enhanced lipophilicity; halogen may improve metabolic stability.
Diethyl 8-Cyano-7-(4-Nitrophenyl) Imidazopyridine ~551.5 g/mol Nitrophenyl, cyano, diethyl ester Electron-withdrawing groups may increase reactivity in nucleophilic environments.
Thiazolo[3,2-a]pyrimidine Derivative ~498.5 g/mol Trimethoxybenzylidene, thiazole Sulfur atom enhances hydrogen-bonding capacity; methoxy groups improve solubility.

Biological Activity

Methyl 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure containing multiple nitrogen heterocycles and functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N6O2C_{19}H_{16}N_{6}O_{2} with a molecular weight of approximately 360.4 g/mol. Its structure features an imino group, a carboxylate moiety, and a pyridine ring that contribute to its diverse chemical properties and potential interactions within biological systems.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyridine-based heterocycles have shown effectiveness against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM in some cases . The mechanism of action often involves the inhibition of critical enzymes such as DNA gyrase.

CompoundTarget OrganismMIC (μM)
6-Imino CompoundPseudomonas aeruginosa0.21
Thiazolopyridine DerivativeE. coli0.21

Anticancer Activity

In vitro assays have demonstrated promising anticancer activity for similar compounds against various human tumor cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer). The cytotoxicity was evaluated using the MTT assay, showing potency higher than standard reference drugs like doxorubicin . The structure-activity relationship (SAR) indicates that modifications to the tricyclic framework can enhance antiproliferative effects.

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated several pyridine derivatives for their antimicrobial activity against clinical strains of bacteria. The results indicated that certain modifications in the tricyclic structure led to enhanced activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Screening :
    • Research focused on the synthesis and evaluation of triazatricyclo compounds revealed significant cytotoxic effects on cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of methyl 6-imino compound with target proteins such as DNA gyrase. The binding energies were comparable to known inhibitors like ciprofloxacin, suggesting strong interactions facilitated by hydrogen bonds and π–π stacking interactions with key amino acids at the active site .

Pharmacokinetic Properties

Computational assessments of ADME (Absorption, Distribution, Metabolism, Excretion) properties suggest favorable profiles for drug-likeness and bioavailability for derivatives of this compound. These findings are crucial for advancing these compounds into preclinical studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.